D-Fructose 6-phosphate dipotassium salt
Overview
Description
D-Fructose 6-phosphate dipotassium salt: is a chemical compound with the molecular formula C6H11O9PK2 . It is a dipotassium salt form of D-fructose 6-phosphate, which is an important intermediate in the glycolytic pathway. This compound plays a crucial role in various biochemical processes, particularly in carbohydrate metabolism.
Mechanism of Action
Target of Action
The primary target of D-Fructose 6-phosphate dipotassium salt is phosphoglucose isomerase , an enzyme that plays a crucial role in the glycolytic pathway .
Mode of Action
This compound interacts with its target, phosphoglucose isomerase, and is converted into D-glucose 6-phosphate . This conversion is a critical step in the glycolytic pathway, allowing the continuation of the process.
Biochemical Pathways
The compound is a key intermediate in the glycolytic pathway . This pathway is responsible for the breakdown of glucose, providing energy in the form of ATP for various cellular processes. The conversion of D-Fructose 6-phosphate to D-glucose 6-phosphate by phosphoglucose isomerase is a critical step in this pathway.
Pharmacokinetics
As a polar molecule, it is expected to have good solubility in water , which could influence its bioavailability and distribution in the body.
Result of Action
The action of this compound results in the production of D-glucose 6-phosphate . This molecule is a critical intermediate in the glycolytic pathway, contributing to the generation of ATP, which is the primary energy currency of the cell.
Biochemical Analysis
Biochemical Properties
D-Fructose 6-phosphate dipotassium salt is involved in the glycolytic pathway, a critical metabolic pathway that breaks down glucose for energy production . It interacts with enzymes such as phosphofructokinase, pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase, D-fructose-6-phosphate aldolase, glutamine:fructose-6-phosphate amino-transferase, and glucosamine-6P synthase . These interactions are essential for the regulation of glucose metabolism and energy production in cells.
Cellular Effects
The presence of this compound in cells influences various cellular processes. It plays a vital role in cell signaling pathways, gene expression, and cellular metabolism . By participating in the glycolytic pathway, it contributes to the production of ATP, the primary energy currency of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and influencing enzyme activity . It acts as a substrate for several enzymes in the glycolytic pathway, leading to changes in gene expression and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the glycolytic pathway . It interacts with enzymes and cofactors in this pathway, influencing metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can be described . It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Fructose 6-phosphate dipotassium salt can be synthesized through the phosphorylation of D-fructose using potassium phosphate. The reaction typically involves the use of a catalyst such as phosphoglucoisomerase to facilitate the isomerization of glucose-6-phosphate to fructose-6-phosphate, followed by the addition of potassium ions to form the dipotassium salt.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using microorganisms such as Escherichia coli or Saccharomyces cerevisiae. These microorganisms are genetically engineered to overproduce the desired compound, which is then extracted and purified through various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Fructose 6-phosphate dipotassium salt can undergo oxidation reactions to form various products, including D-gluconate 6-phosphate.
Reduction: It can be reduced to form D-mannitol 6-phosphate.
Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
**Major Products Form
Properties
InChI |
InChI=1S/C6H13O9P.K/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13); | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPSDEVNXCUGNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O.[K] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13KO9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585154 | |
Record name | PUBCHEM_16219351 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103213-47-4 | |
Record name | PUBCHEM_16219351 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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